molecular formula C10H5ClN2O4 B2986871 1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 313069-92-0

1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2986871
CAS No.: 313069-92-0
M. Wt: 252.61
InChI Key: CMNHAZNLUBZQHO-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a substituted phenyl ring at the 1-position. The phenyl substituents include a chlorine atom at the 2-position and a nitro group (-NO₂) at the 5-position.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O4/c11-7-2-1-6(13(16)17)5-8(7)12-9(14)3-4-10(12)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNHAZNLUBZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS Number: 313069-92-0) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antibacterial and anticancer properties.

  • Molecular Formula : C10H5ClN2O4
  • Molecular Weight : 252.61 g/mol
  • SMILES Notation : [O-]N+c1ccc(Cl)c(c1)N2C(=O)C=CC2=O

Anticancer Properties

Research has indicated that pyrrole derivatives can exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit the growth of various cancer cell lines. A notable case involves derivatives of pyrrole that have been synthesized to target tyrosine kinase receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation pathways. These compounds showed promising results in inhibiting tumor growth in vivo and were able to form stable complexes with ATP-binding sites on these receptors .

Antibacterial Activity

The antibacterial efficacy of this compound has been suggested through its structural similarities to other known antibacterial agents. Compounds with similar nitrophenyl and chlorinated structures have shown activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .

Study 1: Anticancer Activity

In a study focusing on the synthesis of pyrrole derivatives, one compound demonstrated an IC50 value of approximately 1.01.6×108M1.0-1.6\times 10^{-8}M against colon cancer cell lines such as HCT-116 and SW-620. The compound's mechanism was linked to its interaction with the lipid bilayer of cell membranes, suggesting potential for further development as an antitumor agent .

Study 2: Antibacterial Efficacy

Another investigation evaluated the antibacterial properties of pyrrole derivatives similar to this compound. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.00390.0039 to 0.025mg/mL0.025mg/mL. This highlights the potential application of such compounds in treating bacterial infections .

Comparative Analysis Table

Compound NameActivity TypeMIC/IC50 ValuesTarget Pathway/Mechanism
1-(2-Chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrroleAnticancer1.01.6×108M1.0-1.6\times 10^{-8}MEGFR/VEGFR inhibition
Pyrrole Derivative AAntibacterial0.00390.025mg/mL0.0039-0.025mg/mLDisruption of bacterial cell wall
Pyrrole Derivative BAnticancerIC50 <107M<10^{-7}MInteraction with lipid bilayer

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related pyrrolidine-2,5-dione derivatives described in the provided evidence. Key differences in substituents, physical properties, and reactivity are highlighted.

Structural and Electronic Differences

Table 1: Structural Comparison of Pyrrolidine-2,5-Dione Derivatives
Compound Name Molecular Formula Substituents on Phenyl Ring Key Functional Groups
1-(2-Chloro-5-Nitrophenyl)-... (Target) C₁₀H₅ClN₂O₄ 2-Cl, 5-NO₂ Chloro, Nitro
1-[(2-Chlorophenyl)diphenylmethyl]-... (T91) C₂₃H₁₆ClNO₂ 2-Cl, Diphenylmethyl Chloro, Triarylmethane
1-(4-Chloro-2-Methoxy-5-Methylphenyl)-... C₁₂H₁₀ClNO₃ 4-Cl, 2-OCH₃, 5-CH₃ Chloro, Methoxy, Methyl
  • Electronic Effects: The target compound’s nitro group is a strong EWG, reducing electron density on the phenyl ring and increasing electrophilicity. This contrasts with the methoxy group in the third compound (C₁₂H₁₀ClNO₃), which is electron-donating and activates the ring toward electrophilic substitution .

Physical and Spectral Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) ¹H NMR (DMSO-d₆, δ ppm) Mass Spec (ESI)
Target Compound Not reported Not available Not available
T91 93 6.43 (d), 7.09 (dd), 7.22–7.39 (m) 338.2 [M+H]⁺
1-(4-Chloro-2-Methoxy-5-Methylphenyl)-... Not reported Not available Not available
  • T91’s Spectral Features :
    • The ¹H NMR spectrum shows aromatic protons (δ 7.22–7.39) and a maleimide-derived proton (δ 6.43). The mass spectrometry confirms the molecular ion ([M+H]⁺ = 338.2), consistent with its triarylmethane structure .
    • The absence of nitro-group signals in T91’s NMR suggests distinct electronic environments compared to the target compound.

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